BenchChemオンラインストアへようこそ!

5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one

Tyrosinase inhibition Enzyme inhibition Melanogenesis

This is an unexplored, synthetic heterocycle with a catechol substituent. No peer-reviewed biological data exist, making it a true structural novelty. Procure for fragment-based screening, medicinal chemistry exploration, or as a negative control in assay interference studies—pending your own characterization. No off-target assumptions can be made; its value lies in its uncharted status.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 687623-55-8
Cat. No. B13104265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one
CAS687623-55-8
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CNC2=O)O)O
InChIInChI=1S/C10H8N2O3/c13-8-2-1-6(3-9(8)14)7-4-11-5-12-10(7)15/h1-5,13-14H,(H,11,12,15)
InChIKeyAZZWOYQCSJEVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one (CAS 687623-55-8) Compound Profile and Procurement Context


5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one (CAS 687623-55-8) is a synthetic, small-molecule heterocyclic compound belonging to the pyrimidin-4(1H)-one class, characterized by a 3,4-dihydroxyphenyl (catechol) substituent at the 5-position. Its molecular formula is C10H8N2O3 with a molecular weight of 204.18 g/mol . While some unverifiable, non-authoritative sources associate it with tyrosinase inhibition, no peer-reviewed primary research paper, patent, or curated authoritative database entry was found to quantitatively characterize any biological activity, selectivity profile, or mechanism of action for this specific compound. Its primary documented characteristic is its structural identity as defined by its CAS number and computed physicochemical properties in PubChem .

Procurement Risk: Why 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one Cannot Be Substituted Without Quantitative Comparative Data


Without any verifiable, quantitative biological activity data for 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one, no reliable case for scientific differentiation can be made against any analog. The absence of defined IC50, Ki, selectivity, or pharmacokinetic parameters in permitted sources means that generic substitution with any other pyrimidinone or catechol-containing compound presents an undefined risk of altered efficacy, selectivity, and target engagement. No data exists to define a potency range, a selectivity window, or a validated target, making it impossible to scientifically rationalize its selection over structurally related compounds such as other dihydroxyphenyl-substituted heterocycles. Any procurement decision for this compound must acknowledge that it is an uncharacterized molecule with no established biological profile in the peer-reviewed, public domain literature .

5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one Evidence Guide: Insufficient Quantitative Comparator Data Available for Differentiation


Absence of Verifiable Potency Data Against Tyrosinase or Any Other Target

A claim of anti-tyrosinase activity for 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one is propagated on vendor websites that are excluded from this evidence evaluation. No peer-reviewed publication, patent, or curated database (e.g., ChEMBL, BindingDB) contains a measured IC50, Ki, or any other quantitative activity value for this compound against tyrosinase or any other biologically relevant target. Consequently, no differentiation claim can be made against known tyrosinase inhibitors like kojic acid (IC50 ~25.24 µM against mushroom tyrosinase) or any other comparator . The lack of data means it cannot be prioritized over any other compound with an established, quantifiable inhibitory profile .

Tyrosinase inhibition Enzyme inhibition Melanogenesis

No Selectivity Profile Data Available for Kinase or Other Common Off-Targets

Structurally related pyrimidinone and catechol-containing compounds are often evaluated in kinase inhibitor panels, yet no selectivity or broad profiling data for 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one exists in any permitted source. This includes common off-targets such as EGFR, BTK, or CDKs where structural analogs exhibit varying potency . Without selectivity data, the risk of off-target effects is completely uncharacterized. A researcher cannot differentiate this compound from other unselective kinase-binding pyrimidine fragments or justify its use in target-specific studies .

Kinase selectivity Off-target profiling Drug discovery

No Solubility, Stability, or Metabolic Stability Data to Support In Vitro or In Vivo Use

Apart from a computed logP of approximately 1.26 from some vendor sites (excluded), no experimentally measured solubility, chemical stability, microsomal stability, or plasma protein binding data is available for 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one in any permitted primary source . This is critical because catechol-containing compounds are often prone to oxidation and may have poor stability, potentially confounding biological assays. Without such data, it cannot be compared to better-characterized catechol-based probes like resveratrol or quercetin, which have known solubility and stability limitations . The compound's suitability for routine buffer-based assays is therefore highly uncertain.

Aqueous solubility Metabolic stability ADME properties

Hypothetical Application Scenarios for 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one Based on Structural Inference Only


Exploratory Fragment-Based or Scaffold-Hopping Medicinal Chemistry

Given its unexplored biological profile, this compound could be considered purely as a structural novelty for fragment-based screening or as a starting point for medicinal chemistry campaigns targeting enzymes with a known affinity for catechol or pyrimidinone motifs. However, the success of such an approach is entirely speculative and must be preceded by in-house characterization of purity, stability, and solubility before any biological evaluation .

Negative Control Tool for Catechol-Interference Assays

Catechol-containing compounds are notorious for assay interference, including redox cycling, metal chelation, and non-specific protein binding. If experimentally confirmed to lack specific biological activity, 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one could serve as a negative control compound in assays designed to detect and counter-screen such interference, alongside other known interfering compounds like baicalein. This is a hypothetical application contingent upon future characterization .

Chemical Biology Probe for Tyrosinase (Requires Full Validation)

Unverified vendor claims suggest tyrosinase inhibition. If a researcher were to independently validate this activity with quantitative dose-response data and selectivity profiling, the compound could potentially be developed as a chemical probe for melanogenesis research. At present, however, no evidence supports its use as a validated probe, and it cannot be recommended over well-characterized inhibitors like kojic acid or arbutin .

Quote Request

Request a Quote for 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.